molecular formula C12H17NO5S B3002323 3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide CAS No. 946315-27-1

3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide

Cat. No.: B3002323
CAS No.: 946315-27-1
M. Wt: 287.33
InChI Key: HJAIFXCJTKYAQR-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C12H17NO5S and its molecular weight is 287.33. The purity is usually 95%.
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Future Directions

The future directions for research on “3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide” could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in benzo[d][1,3]dioxole compounds in various fields, there may be potential for this compound in pharmaceutical or other applications .

Mechanism of Action

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, mediating numerous physiological responses.

Mode of Action

The compound acts as an agonist to the auxin receptor TIR1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound enhances the root-related signaling responses, promoting root growth in plants .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants. This pathway regulates various aspects of plant growth and development. The compound’s action on the TIR1 receptor enhances auxin response reporter’s (DR5:GUS) transcriptional activity . This suggests that the compound may modulate gene expression in the auxin signaling pathway.

Result of Action

The compound has been shown to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . This suggests that the compound’s action at the molecular and cellular level results in observable changes in plant physiology.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-ethylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-2-13-19(14,15)7-3-6-16-10-4-5-11-12(8-10)18-9-17-11/h4-5,8,13H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAIFXCJTKYAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.